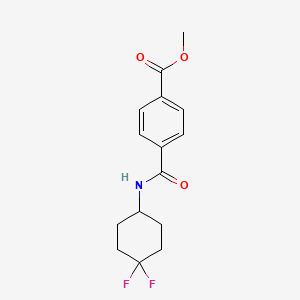

Methyl 4-((4,4-difluorocyclohexyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((4,4-difluorocyclohexyl)carbamoyl)benzoate, also known as DFCI-1, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further study.

Scientific Research Applications

Crystal Engineering and Phase Transition

Research by Johnstone et al. (2010) on "Methyl 2-(carbazol-9-yl)benzoate" underlines the significance of high-pressure conditions in inducing phase transitions in crystal structures. The study showcases how pressure can be utilized as a tool in crystal engineering to modify molecular conformations and packing efficiencies, potentially relevant for designing materials with desired physical properties (Johnstone et al., 2010).

Electropolymerization and Capacitive Behavior

Ates et al. (2015) synthesized and characterized a novel compound through electropolymerization, which was then analyzed for its capacitive behavior. This study demonstrates the potential of similar compounds in applications like supercapacitors and biosensors due to their electron-withdrawing and electron-donating groups affecting polymerization and capacitive properties (Ates et al., 2015).

Lactams Synthesis from Carbamoyl Radicals

Bella et al. (2004) explored the synthesis of β-and γ-lactams via ring closures of unsaturated carbamoyl radicals derived from specific carbamoyl compounds. This research contributes to the understanding of radical transformations and ring closure reactions, which can be fundamental in developing pharmacologically active lactams (Bella et al., 2004).

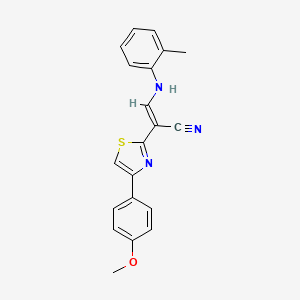

Nonlinear Optical (NLO) Properties

A study by Ashfaq et al. (2021) on unsymmetrical acyl thiourea derivatives, including analysis of their third-order nonlinear optical (NLO) properties, showcases the potential of structurally similar compounds in NLO applications. The research highlights how molecular geometry optimizations correlate with experimental structures, emphasizing the role of charge-transfer characteristics in enhancing NLO properties (Ashfaq et al., 2021).

properties

IUPAC Name |

methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2NO3/c1-21-14(20)11-4-2-10(3-5-11)13(19)18-12-6-8-15(16,17)9-7-12/h2-5,12H,6-9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLSBEDYAKJNOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B2727804.png)

![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2727805.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2727808.png)

![[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B2727810.png)

![6-Bromo-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B2727811.png)

![(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2727812.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B2727813.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2727816.png)